Tibolone 3-Ethylene Ketal

Description

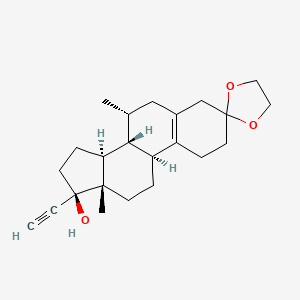

Structure

3D Structure

Properties

IUPAC Name |

(7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-4-22(24)9-7-19-20-15(2)13-16-14-23(25-11-12-26-23)10-6-17(16)18(20)5-8-21(19,22)3/h1,15,18-20,24H,5-14H2,2-3H3/t15-,18-,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZIIFYCFVQGAR-LADQHVHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CCC3(C2)OCCO3)C4C1C5CCC(C5(CC4)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(CCC3(C2)OCCO3)[C@@H]4[C@@H]1[C@@H]5CC[C@]([C@]5(CC4)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858482 | |

| Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677299-58-0 | |

| Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Tibolone 3 Ethylene Ketal

Established Synthetic Pathways for 3,3-Cyclic Ketal Formation

The formation of a 3,3-cyclic ketal, such as in Tibolone (B1683150) 3-Ethylene Ketal, is a fundamental protective strategy in steroid chemistry. This transformation temporarily masks the reactive 3-keto group, allowing for selective chemical modifications at other positions on the steroid skeleton.

The primary method for synthesizing Tibolone 3-Ethylene Ketal involves the direct reaction of the 3-keto group of a suitable steroid precursor with ethylene (B1197577) glycol. srce.hrcdnsciencepub.com This reaction is a classic example of cyclic ketal formation. In the context of Δ⁴-3-keto steroids, this ketalization is often accompanied by the migration of the double bond from the C4-C5 position to the C5(10) or C5-C6 position, resulting in a thermodynamically more stable deconjugated system. cdnsciencepub.comtandfonline.com The general reaction involves refluxing the steroidal ketone with ethylene glycol in a suitable solvent, such as benzene (B151609) or dichloromethane, in the presence of a catalyst. cdnsciencepub.comtandfonline.com

Acid catalysts are essential for the ketalization process as they protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by ethylene glycol. acs.org A variety of acid catalysts can be employed, with p-toluenesulfonic acid (pTSA) being one of the most common. cdnsciencepub.comgoogle.com

Reaction optimization is crucial for achieving high yields and selectivity. Key optimization strategies include:

Water Removal: The reaction produces water, which can lead to a reversible reaction and lower yields. Continuous removal of water using a Dean-Stark apparatus or by adding a water scavenger like trimethyl orthoformate is a standard practice. cdnsciencepub.comdrugfuture.com

Catalyst Selection and Loading: While pTSA is widely used, other catalysts like chlorotrimethylsilane (B32843) (TMS-Cl) have been shown to be faster and more selective for protecting the 3-keto group in the presence of other less reactive keto groups (e.g., at C11 or C17). tandfonline.com The amount of acid catalyst is also critical; while necessary for the reaction, excess acid can promote unwanted side reactions or hydrolysis of the newly formed ketal. acs.org

Reaction Time and Temperature: Reaction times can vary from one hour to several hours, depending on the substrate and catalyst. cdnsciencepub.comtandfonline.com Reactions are typically run at reflux temperature to facilitate the reaction and the removal of water. cdnsciencepub.com

Table 1: Comparison of Acid Catalysts in Steroidal Ketalization

| Catalyst | Typical Conditions | Observations | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (pTSA) | Reflux in benzene or CH₂Cl₂ with ethylene glycol; water removal. | Standard, effective catalyst. Can lead to complex mixtures with prolonged reaction times. | cdnsciencepub.comtandfonline.comgoogle.com |

| Chlorotrimethylsilane (TMS-Cl) | Reflux in benzene with ethylene glycol; molecular sieves as water scavenger. | Faster reaction compared to pTSA; high selectivity for the Δ⁴-3-one system over other keto groups. | tandfonline.com |

| Sulfuric Acid, Hydrochloric Acid | Used in various solvents, including alcohols. | Strong acids, can be corrosive and may not be compatible with acid-sensitive functional groups. | acs.orggoogle.com |

Ketalization of 3-Keto Steroids with Ethylene Glycol

Precursor Compounds and Starting Materials in Ketal Synthesis

The direct precursor for the synthesis of this compound is Tibolone itself, which possesses the required 3-keto functionality within its Δ⁵(¹⁰)-ene steroid structure. However, the ketalization is often integrated into a multi-step synthesis of Tibolone or its analogues, where a precursor compound is protected at the C3 position to allow for subsequent modifications.

Table 2: Key Precursors and Starting Materials

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| Tibolone | Direct precursor for ketalization. | guidechem.com |

| 7α-Methylnorethynodrel | A precursor that can be ketalized at the 3-position before further synthetic steps. | molaid.com |

| Androstenedione | A common starting material in steroid synthesis that can be converted to cyanohydrin and then ketalized. | drugfuture.com |

| 13β-ethyl-gona-4-ene-3,11,17-trione | A multi-ketone steroid where selective ketalization of the 3-position is demonstrated. | tandfonline.com |

Purification and Isolation Techniques for this compound

After the ketalization reaction is complete, a systematic purification and isolation procedure is necessary to obtain the pure product. A typical workup involves several steps:

Neutralization: The reaction mixture is cooled and poured into a basic aqueous solution, such as saturated sodium bicarbonate, to neutralize the acid catalyst. cdnsciencepub.comtandfonline.com

Extraction: The product is extracted from the aqueous phase into an immiscible organic solvent like ethyl acetate, benzene, or ethylene chloride. cdnsciencepub.comtandfonline.com

Washing and Drying: The combined organic layers are washed with water or saline to remove any remaining impurities and then dried over an anhydrous drying agent, typically anhydrous sodium sulfate (B86663). cdnsciencepub.comtandfonline.com

Solvent Removal and Purification: The solvent is removed under reduced pressure (in vacuo). The resulting crude residue is then purified. tandfonline.com Common purification techniques include:

Crystallization: The residue is dissolved in a suitable solvent (e.g., acetone, ethyl acetate) and allowed to crystallize, often at reduced temperatures, to yield the pure product. google.com

Flash Chromatography: The crude product is passed through a silica (B1680970) gel column using an appropriate solvent system to separate the desired ketal from starting materials and byproducts. tandfonline.com

Chemical Transformations and Derivatization of the Ketal Moiety (excluding hydrolysis to Tibolone)

The ethylene ketal at the C3 position is generally a stable protecting group under neutral or basic conditions. Its primary role is to enable chemical transformations at other sites of the steroid molecule. The formation of the ketal itself induces a key transformation by shifting the double bond, which alters the reactivity of the steroid nucleus. cdnsciencepub.comtandfonline.com

Subsequent transformations on the ketal-protected steroid can include:

Reactions at C17: With the 3-keto group masked, reactions can be selectively performed at other positions. For instance, the 17β-hydroxyl group of a ketalized precursor can undergo esterification. molaid.com

Oxidation Reactions: The presence of the ketal allows for specific oxidation reactions on other parts of the molecule. For example, intramolecular oxidation of a bis-ketal steroid derivative using lead tetraacetate and iodine has been reported to form a lactone. researchgate.net

Epoxidation and Ring Opening: The Δ⁵ double bond present in the ketal-protected steroid can undergo epoxidation. Subsequent nucleophilic ring-opening of the epoxide can introduce new functional groups onto the steroid backbone. nih.gov

Structural Elucidation and Stereochemical Characterization of Tibolone 3 Ethylene Ketal

Spectroscopic Analysis for Structural Confirmation

The definitive identification of Tibolone (B1683150) 3-Ethylene Ketal relies on a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

While specific experimental NMR data for Tibolone 3-Ethylene Ketal is not widely published in peer-reviewed literature, the expected proton (¹H) and carbon-13 (¹³C) NMR spectra can be predicted based on its known structure and data from analogous steroid molecules.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule, consistent with its molecular formula C₂₃H₃₂O₃. Distinctive signals would be anticipated for the quaternary carbons of the ethynyl (B1212043) group, the spiroketal carbon at the 3-position, the two methyl carbons, and the carbons of the ethylene (B1197577) ketal. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton and carbon signals unambiguously.

| Predicted ¹H NMR Resonances | Predicted ¹³C NMR Resonances |

| Ethynyl-H | Spiroketal-C |

| Methyl-H (C18) | Ethynyl-C |

| Methyl-H (C7) | Hydroxylated-C (C17) |

| Dioxolane-CH₂ | Dioxolane-CH₂ |

| Steroid Backbone-H | Methyl-C (C18) |

| Methyl-C (C7) | |

| Steroid Backbone-C |

This table represents predicted resonances and requires experimental data for validation.

Mass Spectrometry (MS) Applications in Structural Assignment

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. The high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the molecule (C₂₃H₃₂O₃).

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the loss of the ethynyl group, cleavage of the dioxolane ring, and sequential loss of small neutral molecules from the steroid nucleus. Analysis of these fragments helps to piece together the molecular structure.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₂O₃ | |

| Molecular Weight | 356.5 g/mol | |

| Exact Mass | 356.23514488 Da |

Stereochemical Purity and Isomeric Characterization

The biological activity of steroids is highly dependent on their stereochemistry. This compound possesses multiple stereocenters, leading to the possibility of numerous stereoisomers. The IUPAC name specifies the (7R,8R,9S,13S,14S,17R) configuration, which is essential for its successful conversion to the active form of Tibolone.

The stereochemical purity of a given batch of this compound would be a critical quality attribute. The presence of diastereomers could potentially lead to the formation of undesired and possibly inactive or harmful isomers of Tibolone in the final synthetic step. Techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) would be necessary to separate and quantify any isomeric impurities.

Conformational Analysis and Preferred Geometries in Solution and Solid State

The three-dimensional shape of this compound, both in the solid state and in solution, is dictated by the conformational preferences of its constituent rings. The rigid steroid backbone, composed of fused six-membered and five-membered rings, adopts a specific chair and envelope conformation, respectively.

While specific X-ray crystallographic data for this compound are not publicly available, such studies would provide the most definitive picture of its solid-state conformation. In the absence of experimental data, computational methods, such as molecular mechanics and density functional theory (DFT), could be employed to predict the low-energy conformations of the molecule in both the gas phase and in solution. These computational studies could provide valuable insights into the preferred spatial arrangement of the atoms and the flexibility of the molecule.

Advanced Analytical Strategies for the Characterization and Quantification of Tibolone 3 Ethylene Ketal

Chromatographic Separation Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are fundamental in separating Tibolone (B1683150) 3-Ethylene Ketal from its starting materials, by-products, and degradation products, thus enabling accurate purity assessment and the generation of a detailed impurity profile.

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing Tibolone and its intermediates. unesp.br For a compound like Tibolone 3-Ethylene Ketal, reversed-phase HPLC (RP-HPLC) is typically the method of choice. These methods are valued for their precision, accuracy, and suitability for routine quality control. researchgate.net

A stability-indicating RP-HPLC method developed for Tibolone can be adapted for its ketal intermediate. jpsbr.org Such a method would typically employ a C8 or C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netjpsbr.org Detection is commonly performed using an ultraviolet (UV) detector. unesp.br Method development would focus on optimizing the mobile phase composition to achieve adequate separation between the main compound and any potential impurities, such as those listed in the European Pharmacopoeia (EP) for Tibolone. cleanchemlab.comsynthinkchemicals.comsynthinkchemicals.com

Table 1: Example of RP-HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Thermo C8 (250 x 4.6mm; 5µm) or Zorbex-Sb Phenyl (150 x 4.6mm; 5µ) |

| Mobile Phase | Acetonitrile: 0.05M Ammonium (B1175870) Phosphate Buffer (50:50, v/v) or Methanol: Acetonitrile: Water (10:60:30, v/v/v) |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection | UV at 205 nm |

| Retention Time | Approx. 5.7 - 6.8 min |

This table presents typical parameters for Tibolone analysis that can be adapted for its 3-Ethylene Ketal intermediate. researchgate.netjpsbr.org

Gas Chromatography (GC) is another powerful technique for the purity assessment of steroids, including intermediates like this compound. dur.ac.uk Due to the low volatility of steroids, derivatization is a mandatory step to convert the analytes into more volatile and thermally stable compounds, preventing decomposition at the high temperatures used in GC analysis. nih.govacs.org Common derivatizing agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). acs.orgmdpi.com

The GC method separates compounds based on their boiling points and interaction with the stationary phase of the GC column. A flame ionization detector (FID) is often used for quantification due to its reliability and broad applicability. When developing a GC method for this compound, it is crucial to optimize the temperature program and select an appropriate capillary column to ensure effective separation from structurally similar impurities. mdpi.com

Table 2: General GC Method Parameters

| Parameter | Condition |

|---|---|

| Derivatization | Required; e.g., silylation with MSTFA |

| Column | High-polarity capillary column (e.g., HP-88, DB-FFAP) |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) |

This table outlines general conditions for steroid analysis by GC applicable to this compound. mdpi.com

High-Performance Liquid Chromatography (HPLC) Methods

Coupled Techniques for Comprehensive Analysis

For a more comprehensive analysis, chromatographic techniques are often coupled with mass spectrometry, which provides structural information, leading to unambiguous identification and quantification of the analyte and its impurities.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of Tibolone and its metabolites, and its application can be extended to the ketal intermediate. unesp.brcore.ac.uk This method combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. nih.gov LC-MS/MS is particularly advantageous as it often does not require derivatization, unlike GC-MS, thus simplifying sample preparation and reducing analysis time. core.ac.uk

In a typical LC-MS/MS application, an electrospray ionization (ESI) source is used to generate ions from the eluting compounds. nih.govresearchgate.netresearchgate.net These ions are then fragmented in the mass spectrometer to produce a characteristic fragmentation pattern, which serves as a fingerprint for the molecule, allowing for highly selective detection and quantification. This is especially useful for differentiating between isomers and identifying trace-level impurities. nih.govnih.gov

Table 3: Example LC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| Chromatography | UPLC/HPLC with C18 column |

| Mobile Phase | Gradient elution with Acetonitrile and water (containing formic acid or ammonium acetate) |

| Ionization | Electrospray Ionization (ESI), positive or negative mode |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Run Time | Typically < 10 minutes |

This table summarizes typical parameters for the LC-MS/MS analysis of Tibolone and its metabolites. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is considered a reference method for comprehensive steroid profiling. mdpi.com It provides excellent separation for complex mixtures and delivers detailed structural information from the mass spectra. researchgate.net For this compound, GC-MS analysis would involve a derivatization step, similar to GC-FID, to increase volatility. acs.orgnih.gov Electron ionization (EI) is a commonly used ionization technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification. researchgate.netnih.gov

However, a critical consideration when using GC-MS for the analysis of Tibolone and its derivatives is the potential for on-column conversion or artifact formation due to the high temperatures involved. nih.gov It has been demonstrated that Tibolone can be artificially converted to 7α-methyl-ethinyl estradiol (B170435) during the GC-MS process, a phenomenon attributed to the intense heat. nih.govresearchgate.net Therefore, any findings from GC-MS analysis must be interpreted with caution, and ideally confirmed with a softer ionization technique like LC-MS. nih.gov

Table 4: General GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Sample Preparation | Solid-phase extraction, enzymatic hydrolysis (if needed), and derivatization |

| Ionization | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Detection Mode | Full scan for profiling, Selective Ion Monitoring (SIM) for quantification |

This table outlines general conditions for steroid profiling by GC-MS. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Development and Validation of Analytical Methods for Ketal Intermediates

The development and validation of analytical methods for ketal intermediates like this compound are crucial to ensure that the methods are reliable, reproducible, and fit for their intended purpose in a quality control environment. Validation is performed according to the International Council for Harmonisation (ICH) guidelines. jpsbr.orgmdpi.com

The validation process for an analytical method, whether it is HPLC or GC, encompasses the evaluation of several key parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. jpsbr.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies by spiking the sample with a known amount of the analyte. jpsbr.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day precision). jpsbr.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jpsbr.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jpsbr.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., changes in mobile phase composition, pH, or temperature), providing an indication of its reliability during normal usage. researchgate.net

For an intermediate like this compound, forced degradation studies would also be a part of method validation to establish the stability-indicating capability of the method, ensuring that all degradation products are separated from the main peak. jpsbr.org

Biotransformation and Stability Profiles of Tibolone 3 Ethylene Ketal in Preclinical and in Vitro Systems

Hydrolytic Stability and Kinetics of Ketal Deprotection

The stability of the Tibolone (B1683150) 3-Ethylene Ketal is fundamentally linked to the chemical reactivity of its 1,3-dioxolane (B20135) ring. Generally, ketals are stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions, which removes the protecting group to reveal the original carbonyl functional group. researchgate.net

The process of converting Tibolone 3-Ethylene Ketal into tibolone involves the acid-catalyzed hydrolysis of the ketal group. acs.org This deprotection is a critical step in the synthesis of high-purity tibolone. The kinetics of this reaction are influenced by several factors, including pH, temperature, and the solvent system used. The mechanism for acid-catalyzed ketal hydrolysis is a well-established process that proceeds via a resonance-stabilized carboxonium ion intermediate. researchgate.net The formation of this intermediate is generally the rate-determining step of the reaction. researchgate.net

In preclinical and in vitro model systems, the deprotection of this compound to yield tibolone is a prerequisite for its biological activity. The reaction is typically carried out using a protic acid in a suitable solvent. google.com The reaction time can range from one to 24 hours, depending on the specific conditions. google.com Studies on other steroidal ketals have shown that cyclic ketals derived from ethylene (B1197577) glycol, such as the one in this compound, are generally more stable and hydrolyze more slowly than those derived from other diols like 1,3-propanediol. acs.org

Table 1: Factors Influencing Ketal Deprotection

| Factor | Effect on Hydrolysis Rate | Rationale |

|---|---|---|

| Acidity (Low pH) | Increases | Catalyzes the reaction by protonating one of the ketal oxygen atoms, facilitating the formation of the carboxonium ion intermediate. researchgate.net |

| Temperature | Increases | Provides the necessary activation energy for the reaction to proceed. google.com |

| Solvent | Varies | The presence of water is necessary for hydrolysis. The choice of co-solvent can affect reactant solubility and reaction kinetics. |

| Steric Hindrance | Decreases | Increased steric bulk around the ketal group can hinder the approach of the acid catalyst and water molecules. |

Enzymatic Biotransformation Pathways (if applicable, strictly preclinical/in vitro focus)

Once this compound is deprotected to form tibolone, the parent compound undergoes extensive and rapid metabolism. In preclinical and in vitro systems, tibolone acts as a prodrug that is converted into several active metabolites, primarily in the liver and intestine. wikipedia.orgresearchgate.net The biotransformation of tibolone does not involve aromatization. wikipedia.org

The main phase I metabolic pathways involve the reduction of the 3-keto group and isomerization of the double bond:

3α- and 3β-Hydroxylation: The 3-keto group of tibolone is reduced by 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD) to form the corresponding 3α-hydroxytibolone and 3β-hydroxytibolone metabolites. wikipedia.orgresearchgate.net These metabolites are responsible for the estrogenic effects of the drug. drugbank.comresearchgate.net

Isomerization: The Δ5(10)-double bond of tibolone can be isomerized to a Δ4(5)-double bond by the enzyme Δ5-4-isomerase, forming the metabolite Δ4-tibolone. wikipedia.orgoup.com This metabolite, along with the parent compound, exhibits progestogenic and androgenic activities. drugbank.comresearchgate.net

In vitro studies using human endometrial cells have shown that tibolone is converted to Δ4-tibolone, which becomes the predominant metabolite in this tissue, counteracting the estrogenic effects of the hydroxy metabolites. oup.com Further metabolism can occur, including hydroxylations at other positions (such as C2 and C7) and reduction of the Δ4(5)-double bond. nih.gov

The primary metabolites can also undergo phase II conjugation, mainly sulfation, forming inactive sulfate (B86663) conjugates that are present in high concentrations in circulation. wikipedia.orgnih.gov These conjugates can be reactivated locally in specific tissues by the enzyme steroid sulfatase. wikipedia.org

Table 2: Key In Vitro Biotransformation Pathways of Tibolone (Post-Deprotection)

| Precursor | Metabolite | Key Enzyme(s) | Primary Activity of Metabolite |

|---|---|---|---|

| Tibolone | 3α-Hydroxytibolone | 3α-Hydroxysteroid Dehydrogenase | Estrogenic drugbank.com |

| Tibolone | 3β-Hydroxytibolone | 3β-Hydroxysteroid Dehydrogenase | Estrogenic drugbank.com |

| Tibolone | Δ4-Tibolone | Δ5-4-Isomerase | Progestogenic & Androgenic drugbank.com |

Interaction with Non-Target Biological Components in Model Systems (e.g., protein binding, without clinical implications)

The interaction of a compound with plasma proteins is a key factor influencing its distribution and availability. For this compound, such interactions would occur following its conversion to tibolone and its subsequent metabolites.

In vitro data shows that tibolone is highly bound to plasma proteins, with a binding percentage of 96.3%. wikipedia.orgdrugbank.com The binding is primarily to albumin. wikipedia.orgdrugbank.com Both tibolone and its metabolites exhibit a low affinity for sex hormone-binding globulin (SHBG). wikipedia.org This low affinity for SHBG contrasts with that of estrogens, which typically increase SHBG levels. contemporaryobgyn.net

The binding affinities of tibolone and its principal metabolites to various steroid receptors have been characterized in in vitro cell preparations:

Tibolone: Binds with low affinity to the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and androgen receptor (AR). nih.gov

3α- and 3β-Hydroxytibolone: These metabolites show low-affinity binding exclusively to the estrogen receptor. nih.gov

Δ4-Tibolone: This isomer does not bind to the ER but possesses moderate affinity for the PR and AR. nih.gov

These differential binding affinities in various tissues are fundamental to the compound's tissue-specific effects observed in preclinical models. oup.com For instance, in vitro studies using human microsomes indicated that tibolone and its main metabolites are weak inhibitors of major cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2E1, and CYP3A4), suggesting a low potential for metabolic drug-drug interactions at this level. nih.gov

Table 3: In Vitro Receptor Binding Profile of Tibolone and its Metabolites

| Compound | Estrogen Receptor (ER) | Progesterone Receptor (PR) | Androgen Receptor (AR) |

|---|---|---|---|

| Tibolone | Low Affinity nih.gov | Low Affinity nih.gov | Low Affinity nih.gov |

| 3α-Hydroxytibolone | Low Affinity nih.gov | No Binding nih.gov | No Binding nih.gov |

| 3β-Hydroxytibolone | Low Affinity nih.gov | No Binding nih.gov | No Binding nih.gov |

| Δ4-Tibolone | No Binding nih.gov | Moderate Affinity nih.gov | Moderate Affinity nih.gov |

Mechanistic Investigations of Ketal Hydrolysis and Subsequent Steroidal Transformations

Chemical Mechanisms of Acid-Catalyzed Ketal Hydrolysis

The hydrolysis of a ketal to a ketone is a reversible reaction that is effectively catalyzed by acid. organicchemistrytutor.com Under neutral or basic conditions, ketals are generally stable. researchgate.net The mechanism for the acid-catalyzed hydrolysis of Tibolone (B1683150) 3-Ethylene Ketal to Tibolone is the reverse of the mechanism for acetal (B89532) formation and proceeds through several distinct steps. organicchemistrytutor.comchegg.com

Protonation of the Ketal Oxygen: The reaction is initiated by the protonation of one of the ether oxygen atoms of the dioxolane ring by an acid catalyst (H₃O⁺). youtube.com This step converts the alkoxy group into a good leaving group (an alcohol). libretexts.org

Formation of a Resonance-Stabilized Cation: The C-O bond of the protonated oxygen cleaves, and the leaving group (one of the hydroxyl groups of what will become ethylene (B1197577) glycol) departs. youtube.com This process is assisted by the lone pair of electrons on the adjacent oxygen atom, which forms a double bond with the carbon. The result is a resonance-stabilized carbocation, often referred to as an oxocarbenium ion. researchgate.netlibretexts.org The formation of this intermediate is generally considered the rate-determining step of the hydrolysis reaction. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. youtube.com

Deprotonation to form a Hemiketal: A base (such as water) removes a proton from the newly added oxygen atom, resulting in a neutral hemiacetal intermediate. youtube.comedubirdie.com A hemiacetal contains both an -OH group and an -OR group on the same carbon. organicchemistrytutor.com

Protonation of the Second Oxygen: The second oxygen atom (the remaining -OR group) of the hemiacetal is then protonated by the acid catalyst, preparing it to be a good leaving group. youtube.com

Elimination of the Diol: The lone pair on the hydroxyl group forms a double bond with the carbon, expelling the second alcohol molecule (the other half of the ethylene glycol). This regenerates a protonated version of the final ketone.

Final Deprotonation: A base removes the proton from the carbonyl oxygen, yielding the final ketone (Tibolone) and regenerating the acid catalyst. youtube.com

This entire process is an equilibrium. To drive the reaction toward the products (hydrolysis), an excess of water is typically used, in accordance with Le Châtelier's principle. organicchemistrytutor.com

Role of Transition Metals and Other Catalysts in De-Ketalization

While traditional acid catalysis is common, various other catalytic systems, including those involving transition metals, have been developed for the deprotection of ketals and acetals. organic-chemistry.org These methods can offer advantages such as milder reaction conditions, higher selectivity, and tolerance of other functional groups.

Transition metal-based catalysts are effective due to their nature as Lewis acids, which allows them to coordinate to the ketal oxygen and facilitate cleavage. aithor.comrsc.org Examples of such catalysts applicable to deketalization include:

Ruthenium: Ruthenium complexes have been employed in various catalytic transformations, including those involving C-H activation and dimerization, which can be part of a sequence involving deketalization. rsc.org

Rhenium: Floreancig's group developed a method using Re₂O₇ for the synthesis of O-heterocycles that involves a related deketalization/cyclization sequence. csic.es

Titanium: As an abundant and low-toxicity transition metal, titanium complexes are used in catalysis, although their oxophilic character can make them sensitive to moisture. mdpi.com

Erbium(III) triflate (Er(OTf)₃): This Lewis acid has been shown to be an efficient catalyst for the deprotection of acetals and ketals. organic-chemistry.org

Other notable catalysts for deketalization include:

Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄): This borate (B1201080) salt can catalytically hydrolyze acetals and ketals in water at mild temperatures. organic-chemistry.org

Bifunctional Catalysts: Researchers have developed homogeneous bifunctional acid-base catalysts, such as the dimeric silsesquioxane Al-POSS-NH₂, for one-pot tandem reactions that begin with deketalization. rsc.org

The table below summarizes a selection of modern catalysts used for deketalization.

| Catalyst | Catalyst Type | Typical Conditions | Reference |

|---|---|---|---|

| Er(OTf)₃ | Transition Metal Lewis Acid | Aqueous or organic solvent | organic-chemistry.org |

| NaBArF₄ | Borate Salt (Lewis Acidic) | Water, 30 °C | organic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) | Hypervalent Iodine Reagent | Water, room temperature (with β-cyclodextrin) | organic-chemistry.org |

| [RuCl₂(p-cymene)]₂ | Transition Metal Complex | Various organic solvents, elevated temp. | rsc.org |

| Al-POSS-NH₂ | Bifunctional Acid-Base | DMF, 80 °C | rsc.org |

Reaction Kinetics and Thermodynamics of Hydrolysis

The study of reaction kinetics and thermodynamics provides quantitative insight into the hydrolysis of ketals.

Kinetics: The rate of acid-catalyzed ketal hydrolysis is dependent on several factors, including the structure of the ketal, the pH of the medium, and the temperature. researchgate.netresearchgate.net As mentioned, the rate-determining step is typically the cleavage of the protonated ketal to form the stable oxocarbenium ion intermediate. researchgate.net Therefore, any structural feature that stabilizes this cationic intermediate will increase the rate of hydrolysis. researchgate.net

Studies on the hydrolysis of various ketals have shown that reaction rates can be very rapid, with half-lives on the order of seconds or minutes under specific conditions. acs.org The rate of hydrolysis generally increases with higher temperatures and lower pH (higher acid concentration). researchgate.net The water-to-ketal molar ratio also plays a significant role; higher proportions of water can increase the reaction rate by shifting the equilibrium. researchgate.net

The table below presents representative kinetic data from a study on the hydrolysis of solketal (B138546) (a related cyclic ketal), illustrating the influence of the water:ketal molar ratio on conversion over time.

| Time (min) | Conversion (%) at 1:1 Water:Ketal Ratio | Conversion (%) at 5:1 Water:Ketal Ratio | Conversion (%) at 10:1 Water:Ketal Ratio |

|---|---|---|---|

| 10 | 15 | 40 | 45 |

| 25 | 25 | 58 | 62 |

| 50 | 32 | 65 | 70 |

| 100 | 35 | 68 | 72 |

| 200 | 38 | 70 | 73 |

Thermodynamics: Ketal hydrolysis is a reversible equilibrium reaction. organicchemistrytutor.com Thermodynamic analysis of similar acetal hydrolysis reactions shows they can be endothermic. acs.org The position of the equilibrium is dictated by the relative stability of the reactants and products. The use of a large excess of water thermodynamically favors the formation of the ketone and diol products. organicchemistrytutor.com In some industrial processes, the removal of the resulting ketone from the reaction mixture can also be used to drive the reaction to completion. google.com

Formation of Tibolone from Tibolone 3-Ethylene Ketal

The hydrolysis of this compound, also known by its systematic name (7α,17α)-17-Hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one Cyclic 1,2-Ethanediyl Acetal, is a direct, one-step process to produce Tibolone. google.combioorganics.biz This reaction is a key deprotection step in synthetic routes that use the ketal to shield the C-3 ketone from reacting in preceding steps. google.com

The reaction provides an efficient pathway to Tibolone, reducing the number of synthetic steps compared to some prior art syntheses and avoiding harsher reaction conditions like the Birch reduction. google.com

Structure Activity Relationship Sar Studies Pertaining to Tibolone 3 Ethylene Ketal As a Synthetic Precursor

Influence of Ketal Structure on Hydrolysis Efficiency and Selectivity

The conversion of Tibolone (B1683150) 3-Ethylene Ketal to Tibolone involves the hydrolysis of the ketal protecting group at the C3 position to regenerate the ketone. This step is critical as its efficiency and selectivity directly impact the formation of the desired product. The structure of the ketal has a significant bearing on the rate and outcome of this hydrolysis reaction.

The selectivity of the hydrolysis is also a key consideration. The goal is to deprotect the C3-ketone without inducing unwanted side reactions, such as rearrangement of the Δ5(10) double bond to the Δ4 position, which would lead to the formation of the more stable conjugated enone system, an impurity. The choice of the ketal protecting group and the hydrolysis conditions are therefore optimized to favor the formation of the desired 5(10)-en-3-one structure of Tibolone. Research into the synthesis of Tibolone has explored various ketal protecting groups, with a US patent highlighting the use of 3,3-cyclic ketals, including the ethylene (B1197577) ketal, for hydrolysis to Tibolone with yields of at least 50%. pharmtech.com

Table 1: Illustrative Comparison of Ketal Hydrolysis (Hypothetical Data)

| Ketal Structure | Relative Rate of Hydrolysis (Hypothetical) | Selectivity for Tibolone (Hypothetical %) | Common Side Products (Hypothetical) |

| 3-Ethylene Ketal | 1.0 | >95% | Δ4-isomer |

| 3-Propylene Ketal | 0.8 | >95% | Δ4-isomer |

| 3-Dimethyl Ketal | 1.5 | ~90% | Δ4-isomer, other degradation products |

Note: The data in this table is hypothetical and for illustrative purposes only, as direct comparative studies were not found in the searched literature.

Impact of Ketal Purity on Downstream Synthetic Yields and Purity of Tibolone

Common impurities in the ketal precursor could include unreacted starting materials from its own synthesis, by-products of the ketalization reaction, or degradation products. For instance, if the precursor contains the 7β-methyl epimer, this will likely be converted to the corresponding 7β-methyl Tibolone isomer, which can be difficult to separate from the desired 7α-isomer. The presence of impurities can also affect the physical properties of the API, such as its crystal form and solubility. medwinpublishers.com

Regulatory bodies like the FDA require stringent control over the manufacturing process of APIs, including the quality of starting materials and intermediates. senieer.com Therefore, a well-defined impurity profile for Tibolone 3-Ethylene Ketal is essential. While specific quantitative data correlating the purity of this compound with the final Tibolone yield is proprietary to manufacturers, it is a standard practice in pharmaceutical chemistry to use starting materials of the highest possible purity to ensure the quality and safety of the final drug product. pharmtech.com

Table 2: Impact of Precursor Purity on Final Product (Illustrative Data)

| Purity of this compound (%) | Final Tibolone Yield (Hypothetical %) | Purity of Tibolone (Hypothetical %) | Notes |

| >99.5 | ~90 | >99.0 | High purity precursor leads to high yield and purity of the final product. |

| 98.0 | ~80 | ~97.0 | Lower purity precursor results in reduced yield and increased impurities. |

| 95.0 | <70 | <95.0 | Significant impact on yield and purity, may require additional purification steps. |

Note: The data in this table is illustrative and intended to demonstrate the general principle. Actual data is process-specific and not publicly available.

Stereochemical Influence on Conversion to Desired Tibolone Isomers

The stereochemistry of Tibolone is crucial for its biological activity. Tibolone has several chiral centers, and the desired isomer is (7α,17α)-17-hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one. The stereochemistry of the precursor, this compound, which is (7α,17α)-17-Hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one Cyclic 1,2-Ethanediyl Acetal (B89532), is therefore of paramount importance. nih.gov

The synthetic route to this compound is designed to be highly stereoselective to ensure the formation of the correct isomers at the C7 and C17 positions. The protection of the C3-ketone as an ethylene ketal does not directly influence the existing stereocenters. However, the conditions of the subsequent hydrolysis step must be carefully controlled to avoid epimerization at any chiral centers. For example, harsh acidic or basic conditions could potentially lead to the isomerization of the 7α-methyl group.

The stereochemical purity of the starting ketal directly translates to the stereochemical purity of the final Tibolone product. Any isomeric impurities in the precursor, such as the 7β-methyl or 17β-ethynyl isomers, will result in a mixture of isomers in the final product, which can be challenging and costly to separate. diva-portal.org The control of stereochemistry throughout the synthesis is a critical aspect of ensuring the efficacy and safety of the final drug. nih.gov

Computational Chemistry and Molecular Modeling of Tibolone 3 Ethylene Ketal

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of Tibolone (B1683150) 3-Ethylene Ketal is not static; it exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the most stable (lowest energy) conformations and to map the energetic landscape that governs their interconversion.

The core of the molecule is a rigid tetracyclic steroid framework. However, the introduction of the spirocyclic 1,3-dioxolane (B20135) ring at the C3 position and the ethynyl (B1212043) group at C17 introduce specific conformational features. The five-membered dioxolane ring is not planar and can adopt several "puckered" or "envelope" conformations. Density Functional Theory (DFT) calculations are a common method to explore these conformations. diva-portal.org A typical approach involves a systematic search of the conformational space by rotating the flexible dihedral angles, followed by geometry optimization of the resulting structures to find local energy minima. mdpi.com

The energetic landscape of the dioxolane ring would likely show several low-energy conformers separated by small energy barriers. The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution. For steroid hormones, even subtle changes in conformation can significantly impact their biological activity. researchgate.net

Table 1: Hypothetical Relative Energies of Tibolone 3-Ethylene Ketal Conformers This table is illustrative and based on typical computational results for similar steroidal ketals.

| Conformer ID | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| T3K-A | 25.5° | 0.00 | 65.1 |

| T3K-B | -24.8° | 0.55 | 25.3 |

| T3K-C | 10.2° | 1.50 | 9.6 |

Quantum-Chemical Calculations for Spectroscopic Prediction and Interpretation (e.g., NMR chemical shifts)

Quantum-chemical calculations, particularly DFT, are highly effective in predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for this purpose. rsc.org

The process involves first optimizing the geometry of the most stable conformers of this compound. Subsequently, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated. These shielding tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For complex molecules like steroids, comparing the calculated NMR spectra with experimental data can be a powerful tool for structure verification and assignment of resonances. researchgate.netresearchgate.net Studies on related steroid derivatives have shown that DFT methods can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C. nih.govmdpi.com This is particularly useful for distinguishing between stereoisomers or assigning signals in crowded regions of the spectrum. beilstein-journals.org

Table 2: Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for Key Carbons in a Steroid 3-Ethylene Ketal Moiety This table is a representative example based on published data for similar structures.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31G(d)) | Difference (ppm) |

|---|---|---|---|

| C3 | 109.5 | 110.1 | -0.6 |

| C4 | 38.2 | 38.9 | -0.7 |

| C5 | 45.1 | 44.5 | 0.6 |

| O-C H₂-CH₂-O | 64.3 | 64.8 | -0.5 |

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide valuable insights into its behavior in different solvent environments, which is crucial for understanding its stability and interactions with biological systems. acs.orgnih.gov

In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then calculates the forces on each atom and uses Newton's laws of motion to predict their positions and velocities at subsequent time steps.

By analyzing the trajectory of the simulation, one can study:

Solvation Shell: How solvent molecules, like water, arrange themselves around the steroid.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the C17-hydroxyl group and water molecules.

Conformational Stability: How the solvent influences the conformational preferences of the molecule. nih.gov

Hydrophobic Interactions: The interaction of the nonpolar steroid core with the solvent.

These simulations can reveal how the ethylene (B1197577) ketal group, being more polar than the ketone it replaces, might alter the solubility and interaction of the tibolone scaffold with aqueous environments compared to the parent drug. rsc.org

Prediction of Reaction Mechanisms and Transition States for Ketal Hydrolysis

The ethylene ketal group in this compound can be hydrolyzed under acidic conditions to regenerate the 3-keto group of tibolone. Computational chemistry can be used to elucidate the detailed mechanism of this reaction. acs.orgias.ac.in

The acid-catalyzed hydrolysis of a ketal typically proceeds through a multi-step mechanism:

Protonation of one of the ether oxygens of the ketal.

Cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and ethylene glycol.

Nucleophilic attack of a water molecule on the carbocation.

Deprotonation to yield a hemiacetal.

Further protonation and elimination of the second alcohol moiety to yield the final ketone.

DFT calculations can be used to model this reaction pathway. By calculating the energies of the reactants, intermediates, products, and, crucially, the transition states, one can determine the activation energy (energy barrier) for each step. ic.ac.uknih.gov The step with the highest activation energy is the rate-determining step of the reaction. beilstein-journals.orgbeilstein-journals.org The structure of the transition state provides a snapshot of the atomic arrangement at the peak of the energy barrier, offering critical insights into the factors that control the reaction rate. acs.org

Table 3: Hypothetical Calculated Free Energy Profile for the Rate-Determining Step of this compound Hydrolysis This table represents a plausible energy profile for the formation of the oxocarbenium ion intermediate, based on general ketal hydrolysis studies.

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactant | Protonated this compound | 0.0 |

| Transition State | C-O bond cleavage | +18.5 |

| Intermediate | Oxocarbenium ion + Ethylene Glycol | +5.2 |

Advanced Research Applications and Future Directions for Tibolone 3 Ethylene Ketal Research

Novel Synthetic Routes for Enhanced Yield and Sustainability

The synthesis of Tibolone (B1683150) 3-Ethylene Ketal, a key intermediate in the production of the synthetic steroid Tibolone, is an area of active research focused on improving efficiency and environmental compatibility. Traditional methods for the ketalization of steroidal ketones, while effective, often rely on harsh acidic catalysts and stoichiometric reagents, leading to potential side reactions and purification challenges.

Recent advancements aim to overcome these limitations through the development of novel synthetic strategies. A significant approach involves the use of milder and more selective catalysts. For instance, the use of trialkyl orthoformates, such as trimethyl or triethyl orthoformate, in conjunction with ethylene (B1197577) glycol has been explored to drive the ketalization reaction to completion with high efficiency. google.com This method often employs a co-solvent like toluene (B28343) to facilitate the removal of water, a byproduct that can hinder the reaction equilibrium. google.com

The principles of green chemistry are increasingly being applied to steroid synthesis, including the formation of ketal intermediates. researchgate.net This involves exploring heterogeneous catalysts that can be easily recovered and reused, minimizing waste. Furthermore, biocatalysis, utilizing enzymes to perform specific chemical transformations, presents a promising sustainable alternative. researchgate.net While direct enzymatic synthesis of Tibolone 3-Ethylene Ketal is still an emerging field, research into microbial transformations for other steroid modifications suggests its future potential. researchgate.net

Continuous flow chemistry is another innovative approach being investigated to enhance the synthesis of steroid intermediates. rsc.org This technology offers precise control over reaction parameters such as temperature and reaction time, leading to improved yields and purity. The enclosed nature of flow reactors also enhances safety, particularly when handling reactive reagents.

Yield Enhancement Strategies for this compound Synthesis

| Strategy | Description | Potential Advantages |

|---|---|---|

| Optimized Catalysis | Use of milder acid catalysts or heterogeneous catalysts. | Higher selectivity, reduced side products, easier catalyst removal and recycling. |

| Water Scavenging | Employment of reagents like trialkyl orthoformates to remove water byproduct. | Drives the reaction equilibrium towards product formation, increasing yield. |

| Continuous Flow Synthesis | Performing the reaction in a continuous flow reactor. | Precise control over reaction conditions, improved heat and mass transfer, enhanced safety, and potential for higher throughput. |

| Biocatalysis | Use of enzymes to catalyze the ketalization reaction. | High selectivity, mild reaction conditions, environmentally friendly. |

Application in the Synthesis of Structurally Modified Steroids and Analogues

The primary application of this compound is as a protected intermediate in the synthesis of Tibolone. The ethylene ketal group at the C-3 position serves as a robust protecting group for the ketone functionality, allowing for selective chemical modifications at other positions of the steroid nucleus, particularly at the C-17 position.

Following the introduction of the desired modifications, the ketal group can be readily removed under acidic conditions to regenerate the 3-keto group, yielding the final active pharmaceutical ingredient. This strategy is crucial in multi-step steroid syntheses to avoid unwanted side reactions at the highly reactive C-3 ketone.

Beyond its role in Tibolone synthesis, this compound and similar steroidal 3-ketals are valuable platforms for the synthesis of a variety of structurally modified steroids and analogues. The protected intermediate allows for the exploration of chemical space around the steroid scaffold, leading to the development of new compounds with potentially altered biological activities. For instance, modifications at the C-17 position of the steroid are known to significantly influence its hormonal activity. frontiersin.org By starting with this compound, researchers can introduce different substituents at the 17-position to create a library of novel 19-nortestosterone analogues for biological screening. frontiersin.org

Furthermore, the 5(10)-ene structural motif present in this compound is a key feature that can be further manipulated. For example, reactions such as epoxidation followed by ring-opening can be performed to introduce new functional groups at the C-5 and C-10 positions, leading to novel steroid derivatives with unique three-dimensional structures and potentially different pharmacological profiles. The synthesis of various 19-nortestosterone analogues with antiproliferative properties has been a subject of research, where such intermediates could play a crucial role. frontiersin.org

Future research will likely expand the use of this compound and its derivatives as versatile building blocks for creating diverse steroidal compounds. This could lead to the discovery of new selective androgen receptor modulators (SARMs), agents with tissue-specific hormonal effects, or steroids with entirely new therapeutic applications.

Potential Modifications Using this compound as a Precursor

| Position of Modification | Type of Modification | Potential Outcome |

|---|---|---|

| C-17 | Introduction of different alkyl or aryl groups | Altered hormonal (androgenic, estrogenic, progestogenic) activity. |

| C-7 | Modification of the methyl group | Influence on receptor binding and metabolic stability. |

| C-5, C-10 | Epoxidation and ring-opening of the double bond | Creation of novel steroid scaffolds with unique stereochemistry. |

| Other positions | Introduction of heteroatoms or other functional groups | Development of analogues with novel biological properties. |

Development of Advanced Analytical Techniques for Process Monitoring

The efficient and controlled synthesis of this compound relies on robust analytical methods for real-time or near-real-time process monitoring. The implementation of Process Analytical Technology (PAT) is becoming increasingly crucial in pharmaceutical manufacturing to ensure consistent quality and optimize production processes. mt.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the progress of the ketalization reaction and the subsequent hydrolysis of this compound to Tibolone. google.com By analyzing samples at different time points, the concentration of the starting material, the ketal intermediate, and any byproducts can be accurately quantified. This data is vital for determining the reaction endpoint and ensuring the purity of the product. google.com For instance, in the hydrolysis step to form Tibolone, HPLC can monitor the disappearance of the ketal and the appearance of Tibolone, as well as any potential side products. google.com

In addition to chromatography, spectroscopic techniques offer the potential for in-line and real-time monitoring of the ketalization process. ReactIR®, a form of in-situ Fourier Transform Infrared (FTIR) spectroscopy, can be used to track the disappearance of the ketone carbonyl peak and the appearance of new peaks associated with the ketal group. katsura-chemical.co.jp This provides continuous data on the reaction kinetics and conversion, allowing for precise control over the process. katsura-chemical.co.jp Raman spectroscopy is another powerful tool that can be implemented in-line to monitor changes in molecular vibrations during the reaction.

The use of these PAT tools enables a "Quality by Design" (QbD) approach to the synthesis of this compound. By understanding how critical process parameters affect the reaction, robust control strategies can be developed to ensure the consistent production of a high-quality intermediate.

Future directions in this area involve the development of more sophisticated in-line analytical methods, potentially combining spectroscopic and chromatographic techniques for comprehensive process understanding. The integration of these analytical tools with automated synthesis platforms, such as continuous flow reactors, will pave the way for highly efficient and controlled manufacturing of this compound. rsc.org

Advanced Analytical Techniques for this compound Synthesis

| Technique | Application | Advantages |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Off-line or at-line monitoring of reaction progress, purity assessment. | High sensitivity and resolution, quantitative analysis. google.com |

| Thin-Layer Chromatography (TLC) | Rapid qualitative monitoring of reaction progress. | Simple, fast, and cost-effective. google.com |

| In-situ FTIR (ReactIR®) | Real-time, in-line monitoring of the disappearance of the ketone and formation of the ketal. | Continuous data stream, provides kinetic information, non-destructive. katsura-chemical.co.jp |

| Raman Spectroscopy | In-line monitoring of molecular vibrations. | Can be used with fiber optic probes, less interference from water compared to IR. |

| Mass Spectrometry (MS) | Identification of intermediates and byproducts. | High sensitivity and specificity for structural elucidation. |

Theoretical Insights into Steroid Ketal Chemistry and Reactivity

Computational chemistry provides a powerful lens through which to understand the intricacies of steroid ketal chemistry and reactivity, including that of this compound. Density Functional Theory (DFT) calculations are a particularly valuable tool for investigating the electronic structure, stability, and reaction mechanisms of steroidal molecules. biointerfaceresearch.com

Theoretical studies can offer insights into the stereoselectivity of the ketalization reaction. By modeling the transition states of the reaction, it is possible to understand why the formation of the 3-ethylene ketal is favored and to predict the influence of different catalysts and reaction conditions on the outcome. For example, DFT calculations can help to elucidate the role of the 7α-methyl group in influencing the conformation of the steroid A-ring and, consequently, the accessibility of the C-3 ketone to the incoming nucleophile (ethylene glycol).

Furthermore, computational methods can be used to study the stability of this compound and its susceptibility to hydrolysis under different pH conditions. By calculating the energy barriers for the hydrolysis reaction, it is possible to predict the conditions under which the ketal is stable and when it will be cleaved to regenerate the ketone. This information is crucial for designing effective protection and deprotection strategies in the synthesis of Tibolone and its analogues.

The reactivity of the 5(10)-double bond in this compound can also be explored using theoretical models. Calculations can predict the most likely sites for electrophilic attack, providing guidance for the development of new synthetic transformations to create novel steroid analogues. For instance, the calculated electron density at different atoms in the molecule can indicate the preferred sites for reactions such as epoxidation or hydrogenation.

While specific computational studies on this compound are not extensively reported in the literature, the principles derived from theoretical investigations of other steroid ketals and related structures are directly applicable. Future research in this area could involve detailed DFT and molecular dynamics simulations of this compound to provide a more comprehensive understanding of its conformational dynamics, reactivity, and interactions with biological macromolecules.

Q & A

Q. What synthetic methodologies are employed for the preparation of Tibolone 3-Ethylene Ketal, and how is its structural integrity validated?

this compound is synthesized via ketalization reactions, typically involving ethylene glycol and acid catalysts (e.g., p-toluenesulfonic acid) under reflux conditions with azeotropic water removal. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals such as δ 3.7–4.2 ppm for the ethylene ketal protons and δ 0.9–2.4 ppm for steroidal backbone resonances . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to confirm purity (>95%) and molecular weight (314.42 g/mol) .

Q. Which analytical techniques are critical for assessing the purity and stability of this compound in laboratory settings?

- Powder X-ray diffraction (PXRD) distinguishes polymorphic forms by analyzing crystal lattice patterns .

- Attenuated total reflection infrared (ATR-IR) spectroscopy identifies functional groups (e.g., ketone, ketal) and monitors degradation .

- Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition temperatures typically above 200°C . Stability studies under controlled humidity (≤40% RH) and temperature (25°C) are recommended to prevent hydrolysis of the ketal moiety .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its solubility and dissolution profiles in pharmaceutical formulations?

Polymorphs exhibit distinct solubility behaviors:

- Form I (needle-like crystals): Lower aqueous solubility but higher dissolution rates due to looser crystal packing.

- Form II (platelet crystals): Higher solubility in water (1.2 mg/mL vs. 0.8 mg/mL for Form I) but slower dissolution due to stronger intermolecular interactions . Dissolution studies in pH 4.5 acetate buffer show Form I achieves 85% release within 30 minutes, whereas Form II releases only 62% under identical conditions . Excipient interactions (e.g., with microcrystalline cellulose) further reduce Form II’s bioavailability, necessitating strict polymorphic control during formulation .

Q. What experimental strategies resolve contradictions in metabolic pathway data for Tibolone derivatives?

Discrepancies in metabolite activity (e.g., estrogenic vs. androgenic effects) are addressed via:

- Isotopic labeling : Tracing C-labeled this compound in hepatic microsomal assays to identify primary metabolites (e.g., 3α/3β-hydroxy derivatives) .

- Receptor-binding assays : Quantifying affinity for estrogen receptors (ERα/ERβ) and androgen receptors (AR) using competitive displacement with H-estradiol or H-dihydrotestosterone . Tissue-specific metabolism in bone vs. endometrial tissue is clarified using ex vivo organ cultures and LC-MS/MS quantification .

Q. How do fluorinated derivatives of this compound modulate steroid receptor selectivity, and what are the implications for therapeutic design?

Fluorination at C9 and C12 positions enhances selectivity for ERα over ERβ (10-fold increase in binding affinity) and reduces progestogenic activity. For example:

- 9α,12β-Difluoro derivative : ERα IC = 2.3 nM vs. ERβ IC = 28 nM .

- 9α,12,12-Trifluoro derivative : Demonstrates anti-resorptive bone effects without endometrial proliferation in ovariectomized rat models . Computational docking studies (e.g., AutoDock Vina) correlate fluorine’s electronegativity with stabilized hydrogen bonds in the ERα ligand-binding domain .

Methodological Guidelines

- Controlled synthesis : Use anhydrous ethylene glycol and molecular sieves to minimize hydrolysis during ketal formation .

- Polymorph screening : Employ solvent-mediated crystallization (e.g., acetone/ether) to isolate Form I preferentially .

- Data validation : Cross-reference in vitro receptor assays with in vivo pharmacokinetic studies to reconcile metabolic discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.